An In-depth Technical Guide to 4-Chloro-7-fluoroquinazoline: Properties, Synthesis, and Applications in Drug Discovery
An In-depth Technical Guide to 4-Chloro-7-fluoroquinazoline: Properties, Synthesis, and Applications in Drug Discovery
Introduction: The Quinazoline Scaffold as a Privileged Structure in Medicinal Chemistry
The quinazoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrimidine ring, is a cornerstone of modern medicinal chemistry. Its rigid structure and capacity for diverse substitution patterns have made it a "privileged scaffold," capable of interacting with a wide array of biological targets.[1] Within this class, 4-substituted quinazolines have garnered immense interest, particularly as inhibitors of protein kinases, a family of enzymes often dysregulated in cancer.[1]
This guide focuses on a key building block for the synthesis of such inhibitors: 4-Chloro-7-fluoroquinazoline . The strategic placement of the chloro and fluoro substituents makes this molecule a highly valuable and reactive intermediate for drug development professionals. The chlorine atom at the 4-position serves as an excellent leaving group for nucleophilic aromatic substitution (SNAr), the primary reaction used to introduce pharmacologically active moieties.[2] The fluorine atom at the 7-position can enhance binding affinity to target proteins and improve metabolic stability, desirable properties for any drug candidate. This document provides a comprehensive overview of the chemical properties, synthesis, reactivity, and analytical characterization of 4-Chloro-7-fluoroquinazoline, designed for researchers and scientists in the field of drug discovery.
Section 1: Core Physicochemical Properties
Understanding the fundamental properties of 4-Chloro-7-fluoroquinazoline is the first step in its effective utilization. While extensive experimental data is not widely published, a combination of supplier information and predictive modeling provides a reliable profile of the compound.
| Property | Value | Source(s) |
| CAS Number | 16499-62-0 | [3] |
| Molecular Formula | C₈H₄ClFN₂ | [3] |
| Molecular Weight | 182.58 g/mol | [3] |
| Appearance | White to yellow solid | [4] |
| Boiling Point | 284.9 ± 20.0 °C (Predicted) | [3][4] |
| Density | 1.447 g/cm³ (Predicted) | [3][4] |
| pKa | 0.35 ± 0.30 (Predicted) | [3][4] |
| Storage Conditions | Store at 2-8°C under an inert gas (Nitrogen or Argon) | [3][4] |
Section 2: Synthesis and Purification
The synthesis of 4-Chloro-7-fluoroquinazoline is typically achieved via a two-step process starting from the readily available 2-amino-4-fluorobenzoic acid. This pathway involves the construction of the quinazoline core to form the 4-hydroxy intermediate, followed by a chlorination reaction.
Synthetic Pathway Overview
The logical flow begins with the cyclization of an anthranilic acid derivative, followed by activation of the 4-position for subsequent substitution reactions.
Causality Behind Experimental Choices
-
Step 1: Cyclization: The use of formamide serves as both the solvent and the source of the C2 carbon required to form the pyrimidine ring of the quinazoline. Heating this mixture to reflux provides the necessary activation energy for the condensation and subsequent cyclization reaction. This is a classic and robust method for forming the quinazolinone core.[5]
-
Step 2: Chlorination: The conversion of the 4-hydroxy (or its tautomeric 4-oxo form) to the 4-chloro derivative is a critical activation step. Reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) are highly effective for this transformation. They convert the hydroxyl group into an excellent leaving group, which is then displaced by a chloride ion. A catalytic amount of N,N-dimethylformamide (DMF) is often added to facilitate the reaction, forming the Vilsmeier reagent in situ, which is the active chlorinating agent.[6]
Detailed Experimental Protocol: Synthesis
This protocol is adapted from established procedures for analogous quinazoline syntheses.[5][6]
Step 1: Synthesis of 7-Fluoroquinazolin-4(3H)-one
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-4-fluorobenzoic acid (1 equiv.).
-
Add formamide (approx. 10-15 equiv.).
-
Heat the mixture to reflux (approx. 160-180°C) with vigorous stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into ice water to precipitate the product.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield 7-fluoroquinazolin-4(3H)-one as a solid.
Step 2: Synthesis of 4-Chloro-7-fluoroquinazoline
-
Caution: This step should be performed in a well-ventilated fume hood as it involves corrosive reagents and evolves HCl gas.
-
To a round-bottom flask equipped with a reflux condenser, add 7-fluoroquinazolin-4(3H)-one (1 equiv.) and thionyl chloride (approx. 10 equiv.).
-
Add a catalytic amount of N,N-dimethylformamide (DMF, ~0.1 equiv.).
-
Heat the mixture to reflux (approx. 75-80°C) for 2-3 hours. The solid should dissolve as the reaction progresses.
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
Carefully remove the excess thionyl chloride under reduced pressure.
-
Add toluene to the residue and evaporate again to azeotropically remove any remaining SOCl₂.
-
The resulting crude solid can be purified by recrystallization from a suitable solvent (e.g., hexane/ethyl acetate) or by column chromatography on silica gel to afford pure 4-Chloro-7-fluoroquinazoline.
Section 3: Chemical Reactivity and Mechanistic Insights
The synthetic utility of 4-Chloro-7-fluoroquinazoline is dominated by the reactivity of the C4-chloro substituent. This position is highly activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the adjacent nitrogen atoms in the pyrimidine ring.
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is the cornerstone of 4-Chloro-7-fluoroquinazoline chemistry. It proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the electron-deficient C4 carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The subsequent loss of the chloride leaving group restores the aromaticity of the ring system.[7]
This reaction is highly versatile and can be performed with a wide range of nucleophiles, including:
-
N-Nucleophiles: Primary and secondary amines, anilines, and heterocycles (e.g., piperazine, morpholine).
-
O-Nucleophiles: Alcohols and phenols, typically in the presence of a base.
-
S-Nucleophiles: Thiols, also requiring a base to form the more nucleophilic thiolate.
Protocol: SNAr with an Aniline Derivative
This protocol describes a typical reaction to form a 4-anilinoquinazoline, a core structure in many kinase inhibitors like Erlotinib.[8][9]
-
In a round-bottom flask, suspend 4-Chloro-7-fluoroquinazoline (1 equiv.) in a suitable protic solvent like isopropanol or n-butanol.
-
Add the substituted aniline (e.g., 3-ethynylaniline, 1.1 equiv.).
-
Heat the reaction mixture to reflux (typically 80-120°C) and stir for 4-8 hours.
-
Monitor the reaction for the consumption of the starting material by TLC.
-
Upon completion, cool the mixture to room temperature. The product, often an HCl salt, will typically precipitate from the solution.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold isopropanol and then a non-polar solvent like hexane or diethyl ether to remove impurities.
-
Dry the product under vacuum. If necessary, the free base can be obtained by neutralizing an aqueous suspension of the salt with a base like sodium bicarbonate, followed by extraction with an organic solvent.
Section 4: Applications in Medicinal Chemistry
The primary application of 4-Chloro-7-fluoroquinazoline is as a pivotal intermediate in the synthesis of targeted cancer therapeutics, most notably Epidermal Growth Factor Receptor (EGFR) inhibitors.
Role as a Kinase Inhibitor Scaffold
EGFR is a receptor tyrosine kinase that, when mutated or overexpressed, can lead to uncontrolled cell growth. Small molecule inhibitors that block the ATP-binding site of EGFR's kinase domain are effective cancer treatments. The 4-anilinoquinazoline scaffold is a perfect fit for this binding site. 4-Chloro-7-fluoroquinazoline provides the core structure onto which the crucial aniline side chain is attached.
Example - Erlotinib (Tarceva®): Erlotinib is an EGFR inhibitor used to treat non-small-cell lung cancer and pancreatic cancer. Its synthesis involves the SNAr reaction between a 4-chloroquinazoline core and 3-ethynylaniline.[8][10] While the approved drug uses a 6,7-bis(2-methoxyethoxy) substituted core, the fundamental reaction chemistry is identical to that of 4-Chloro-7-fluoroquinazoline, highlighting its direct relevance as a building block for analogues and new chemical entities.
Section 5: Analytical Characterization (Predicted)
1H NMR Spectroscopy
The proton NMR spectrum is expected to show three distinct signals in the aromatic region (7.0-9.0 ppm).
| Predicted Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.9 | Singlet (s) | 1H | H2 | The proton at C2 is adjacent to two nitrogen atoms, resulting in significant deshielding and a downfield shift. |
| ~8.2 | Doublet of doublets (dd) | 1H | H5 | Coupled to both H6 (ortho, J ≈ 9 Hz) and H8 (meta, J ≈ 2 Hz). Deshielded by the pyrimidine ring. |
| ~7.6 | Doublet of doublets (dd) | 1H | H6 | Coupled to H5 (ortho, J ≈ 9 Hz) and the fluorine at C7 (meta, J ≈ 8 Hz). |
| ~7.5 | Doublet of doublets (dd) | 1H | H8 | Coupled to the fluorine at C7 (ortho, J ≈ 9 Hz) and H6 (meta, J ≈ 2 Hz). This proton will show the largest coupling to the fluorine. |
13C NMR Spectroscopy
The 13C NMR spectrum will show 8 distinct signals for the 8 carbon atoms in the molecule.
| Predicted Shift (ppm) | Assignment | Rationale |
| ~165 | C7 | The carbon directly bonded to fluorine will be significantly downfield and will appear as a doublet with a large ¹JC-F coupling constant. |
| ~160 | C4 | The carbon bearing the chlorine atom is highly deshielded by both the halogen and the adjacent nitrogen atoms. |
| ~154 | C8a | A quaternary carbon at the ring junction, deshielded by the adjacent nitrogen. |
| ~152 | C2 | The carbon between two nitrogen atoms appears significantly downfield. |
| ~129 | C5 | Aromatic CH carbon. |
| ~122 | C6 | Aromatic CH carbon, shifted by the adjacent fluorine. Will show a ²JC-F coupling. |
| ~115 | C4a | Quaternary carbon at the ring junction. |
| ~110 | C8 | Aromatic CH carbon, shifted by the adjacent fluorine. Will show a ²JC-F coupling. |
Mass Spectrometry
Under electron ionization (EI) mass spectrometry, the molecule will produce a characteristic molecular ion peak and fragmentation pattern.
-
Molecular Ion (M⁺): A prominent peak will be observed at m/z = 182. A characteristic isotopic peak (M+2) at m/z = 184 will also be present with approximately one-third the intensity of the M⁺ peak, which is indicative of the presence of one chlorine atom.
-
Key Fragmentation: The most likely initial fragmentation is the loss of a chlorine radical (Cl•) to give a fragment at m/z = 147. Subsequent loss of HCN from the pyrimidine ring is also a common fragmentation pathway for quinazolines, which would lead to a fragment at m/z = 120.
Section 6: Safety and Handling
4-Chloro-7-fluoroquinazoline is classified as an irritant.[3] Standard laboratory safety precautions should be followed.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere as recommended.[3][4]
Conclusion
4-Chloro-7-fluoroquinazoline is a synthetically versatile and highly valuable intermediate for drug discovery. Its core properties are defined by the activated 4-chloro position, which readily undergoes nucleophilic aromatic substitution, allowing for the facile introduction of diverse molecular fragments. This reactivity has been expertly leveraged in the construction of potent kinase inhibitors, demonstrating the compound's significance in the development of targeted therapies. The synthetic protocols and analytical guidelines provided in this document offer a robust framework for researchers to confidently synthesize, characterize, and utilize this important chemical building block in their drug development programs.
References
- 1. Butylamine(109-73-9) 13C NMR spectrum [chemicalbook.com]
- 2. Propylamine [webbook.nist.gov]
- 3. 4-CHLORO-7-FLUORO-QUINAZOLINE Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. 4-chloro-7-fluoro-quinazoline CAS#: 16499-62-0 [m.chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 4-Chloro-7-fluoro-6-nitroquinazoline | LGC Standards [lgcstandards.com]
- 9. WO2020128981A1 - Discovery of bd oxidase inhibitors for the treatment of mycobacterial diseases - Google Patents [patents.google.com]
- 10. 4-Chloro-7-fluoro-6-nitroquinazoline | C8H3ClFN3O2 | CID 10609358 - PubChem [pubchem.ncbi.nlm.nih.gov]
